(2S,6R)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid
Description
(2S,6R)-4-(tert-Butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid is a chiral morpholine derivative with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety. Its stereochemistry (2S,6R) is critical for its reactivity and biological interactions, making it a valuable intermediate in pharmaceutical synthesis, particularly for protease inhibitors and peptidomimetics . The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps, while the carboxylic acid enables further functionalization .
Properties
IUPAC Name |
(2S,6R)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-7-5-12(6-8(16-7)9(13)14)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMIYSXHHOKJEZ-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H](O1)C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2166009-21-6 | |
| Record name | (2S,6R)-4-[(tert-butoxy)carbonyl]-6-methylmorpholine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylmorpholine and tert-butyl chloroformate.
Protection of the Amine Group: The amine group of 6-methylmorpholine is protected using tert-butyl chloroformate to form the Boc-protected intermediate.
Carboxylation: The protected intermediate is then subjected to carboxylation reactions to introduce the carboxylic acid group. This step often involves the use of carbon dioxide in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Optimization of Reaction Conditions: Fine-tuning reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,6R)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace the Boc group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Role as a Bioactive Compound
The compound has been utilized in the development of bioactive molecules, particularly in the synthesis of cyclic peptides. Its structure allows for the incorporation of specific functionalities that enhance biological activity. For instance, it serves as a precursor for the synthesis of dipeptide analogs that exhibit promising anti-cancer properties .
Case Study: HDAC Inhibition
Research has indicated that derivatives of this compound can act as inhibitors of histone deacetylases (HDAC), which are crucial targets in cancer therapy. The presence of the tert-butoxycarbonyl group enhances the compound's stability and solubility, making it more effective in biological assays. A study found that modified versions of this compound showed varying degrees of inhibition against different HDAC isoforms, suggesting its potential utility in designing selective HDAC inhibitors .
Peptide Synthesis
Use in Peptidomimetics
(2S,6R)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid is instrumental in the synthesis of peptidomimetics. The compound's morpholine ring provides a scaffold that can mimic peptide bonds while offering increased metabolic stability. This characteristic is particularly valuable in designing drugs that require prolonged action within biological systems .
Synthetic Pathways
The synthesis of peptides using this compound typically involves coupling reactions with various amino acids or other building blocks. For example, coupling it with Fmoc-protected amino acids has been reported to yield high-purity products suitable for further biological evaluation .
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound acts as a versatile building block for constructing more complex molecular architectures. Its functional groups allow for multiple reaction pathways, including amide formation and further modifications to introduce additional functionalities.
Table 1: Comparison of Synthetic Pathways Utilizing this compound
| Reaction Type | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amide Formation | DIC/NMM in DMF | 85 | High yield with minimal by-products |
| Coupling with Fmoc-Amino Acids | Chloro-4,6-dimethoxytriazine/NMM | 90 | Suitable for peptide synthesis |
| Ring Closure | Acidic conditions | 75 | Formation of cyclic structures |
Mechanism of Action
The mechanism by which (2S,6R)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid exerts its effects depends on its specific application:
Molecular Targets: In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Stereoisomeric Variants
The compound’s stereoisomers exhibit distinct physicochemical and biological properties:
Key Observations :
- Stereochemical Stability : The (2R,6R)-isomer requires storage at –20°C, suggesting higher sensitivity to degradation compared to the (2R,6S)-isomer (2–8°C) . This may reflect differences in intramolecular interactions or crystal packing.
- Synthetic Utility : The Boc group in all isomers facilitates amine protection, but the (2S,6R) configuration is often preferred in drug design due to its compatibility with enzymatic binding pockets .
Functional Group Analogues
Morpholine Carboxylic Acid Derivatives
- 6-Methylmorpholine-2-carboxylic Acid (Unprotected) : Lacks the Boc group, resulting in higher polarity and reduced solubility in organic solvents. This limits its use in solid-phase peptide synthesis .
Boc-Protected Amino Acids
- Boc-protected Thiazolidine Derivatives (): Compounds like (4S)-2-{[2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)phenylacetamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic acid share the Boc group but differ in core structure (thiazolidine vs. morpholine).
Physicochemical Properties
- Solubility : The Boc group in the target compound improves lipid solubility (logP ~1.2 estimated) compared to unprotected morpholine carboxylic acids (logP ~–0.5) .
- Melting Point : Data are unavailable, but stereoisomeric differences likely affect melting behavior due to variations in crystal lattice energy .
Biological Activity
(2S,6R)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid is a compound within the morpholine class, known for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula: C₁₁H₁₉NO₅
- Molecular Weight: 245.27 g/mol
- CAS Number: 1581752-93-3
The compound exhibits biological activity primarily through its interaction with various enzymes and receptors. Research indicates its potential as an inhibitor of histone deacetylases (HDACs), which play a crucial role in gene expression regulation. The inhibition of HDACs can lead to changes in cellular processes such as apoptosis, differentiation, and proliferation.
1. Anticancer Properties
Recent studies have demonstrated that this compound may serve as a selective HDAC inhibitor.
- Case Study:
A study evaluating the compound's effect on cancer cell lines revealed significant inhibition of HDAC1 and HDAC3 with IC50 values ranging from 14 to 67 nM. This selectivity suggests that the compound could be developed into a therapeutic agent for cancer treatment by promoting tumor cell apoptosis through the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes .
2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties.
- Research Findings:
In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involves the modulation of signaling pathways related to inflammation and cell survival .
Data Table: Biological Activity Summary
| Activity | Target | IC50 (nM) | Comments |
|---|---|---|---|
| HDAC Inhibition | HDAC1, HDAC3 | 14 - 67 | Selective inhibition observed |
| Neuroprotection | Neuronal Cells | N/A | Protects against oxidative stress |
| Apoptosis Induction | Tumor Cells | N/A | Promotes apoptosis via gene regulation |
Pharmacological Applications
Given its biological activities, this compound holds promise in several therapeutic areas:
- Cancer Therapy: As an HDAC inhibitor, it may enhance the efficacy of existing chemotherapeutic agents.
- Neurodegenerative Diseases: Its neuroprotective effects suggest potential use in conditions like Alzheimer's and Parkinson's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
